4-(4-fluorophenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)butanamide
Description
The compound 4-(4-fluorophenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)butanamide features a unique fused bicyclic thiazolo-benzothiazol core linked to a 4-fluorophenyl sulfonyl group via a butanamide bridge. This structure confers distinct electronic and steric properties compared to simpler analogs. Below, we provide a detailed comparison with structurally related compounds, emphasizing substituent variations, synthesis pathways, and physicochemical characteristics.
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3S3/c1-11-21-14-8-9-15-18(17(14)27-11)28-19(22-15)23-16(24)3-2-10-29(25,26)13-6-4-12(20)5-7-13/h4-9H,2-3,10H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPQJYSWXIXAPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)butanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the thiazolobenzothiazole core: This can be achieved through a cyclization reaction involving a thioamide and a halogenated benzothiazole derivative under basic conditions.
Introduction of the sulfonyl group: This step involves the sulfonylation of the fluorophenyl ring using a sulfonyl chloride in the presence of a base such as triethylamine.
Coupling with butanamide: The final step involves the coupling of the sulfonylated intermediate with butanamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorophenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Sulfide derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
Key Observations:
Sulfonyl Group :
- The 4-fluorophenyl sulfonyl group in the target and introduces electron-withdrawing effects, which may influence metabolic stability and receptor interactions. In contrast, uses a 4-methylphenyl sulfonyl group (electron-donating), altering electronic properties.
Amide Substituents :
- The 7-methyl group on the thiazolo-benzothiazol core in the target compound may enhance lipophilicity compared to unsubstituted analogs.
- Compound features a 3,4-dimethoxyphenyl group on its thiazole, increasing polarity and hydrogen-bonding capacity.
Physicochemical Properties
Table 2: Spectral and Functional Group Analysis
Key Observations:
- Tautomerism : Triazole derivatives () exist as thione tautomers, evidenced by IR absorption at 1247–1255 cm⁻¹ (C=S) and absence of S-H bands . The target compound’s thiazolo-benzothiazol core may exhibit similar tautomeric behavior, influencing reactivity.
- Electronic Effects : The 4-fluorophenyl sulfonyl group in the target and likely reduces electron density at the sulfonyl oxygen compared to methyl-substituted analogs (), affecting solubility and intermolecular interactions.
Key Observations:
- The target compound’s synthesis may parallel triazole derivatives (), involving sequential nucleophilic additions and cyclizations. S-alkylation with α-halogenated ketones (as in ) could generate the butanamide bridge.
- Unlike simpler thiazoles (), the fused bicyclic core in the target likely requires multi-step heterocyclic annulation.
Biological Activity
4-(4-fluorophenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)butanamide is a complex organic compound notable for its potential biological activities. The presence of the fluorophenyl group and the thiazolobenzothiazole moiety suggests diverse interactions with biological targets, making it a compound of interest in medicinal chemistry.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H16FN3O3S3
- Molecular Weight : 437.52 g/mol
This compound features a sulfonamide linkage, which is known for its role in various biological activities including enzyme inhibition and antimicrobial properties.
Anticancer Properties
Recent studies have indicated that compounds containing thiazole and benzothiazole moieties exhibit promising anticancer activity. For instance, structural analogs have shown effectiveness against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The unique fluorine substitution in this compound may enhance its lipophilicity and biological availability, potentially leading to improved anticancer efficacy compared to non-fluorinated analogs.
Enzyme Inhibition
Sulfonamides are recognized for their ability to inhibit carbonic anhydrase, an enzyme implicated in numerous physiological processes. The inhibition of this enzyme can lead to altered neurotransmitter dynamics and has been linked to neuroplasticity modulation. In animal models, derivatives similar to this compound have demonstrated the ability to attenuate behavioral sensitization associated with drug addiction, suggesting potential applications in treating substance use disorders .
Neuroprotective Effects
Research has suggested that compounds with similar structures may enhance dopaminergic tone and stabilize glutamate release. This neuroprotective effect could be beneficial in conditions such as Parkinson's disease or other neurodegenerative disorders where dopaminergic signaling is compromised .
Study on Behavioral Sensitization
A study exploring the effects of a related sulfonamide on nicotine-induced behavioral sensitization found that administration significantly reduced locomotor activity in test subjects. This suggests that compounds with similar structural characteristics may modulate behavioral responses through biochemical pathways involving adenosine levels in the brain .
Antiproliferative Activity
Another investigation into related thiazole-containing compounds revealed their antiproliferative effects against lung and breast cancer cell lines. The study highlighted that these compounds not only inhibited cell growth but also exhibited anti-angiogenic properties, which are crucial for limiting tumor progression .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful.
Q & A
Q. What are the recommended synthetic pathways for 4-(4-fluorophenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)butanamide?
A common approach involves multi-step condensation reactions. For example, thiazolo-benzothiazole cores can be synthesized via cyclization of substituted thioureas with α-haloketones under reflux in acetic acid. The sulfonyl group is introduced via nucleophilic substitution using 4-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization .
Q. How is the structural identity of this compound confirmed?
Structural characterization employs a combination of spectroscopic methods:
- 1H/13C NMR : Assigns proton and carbon environments (e.g., distinguishing fluorophenyl sulfonyl vs. thiazole protons).
- IR Spectroscopy : Confirms sulfonamide (SO₂-NH, ~1350 cm⁻¹) and thiazole C=N (~1650 cm⁻¹) functional groups.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching calculated mass) .
Q. What solubility and formulation challenges are associated with this compound?
The compound’s lipophilic thiazolo-benzothiazole core and sulfonamide group limit aqueous solubility. Formulation strategies include:
Q. Which biological targets or pathways are associated with this compound?
Thiazolo-benzothiazole derivatives often target kinases or phosphodiesterases (PDEs). Computational docking studies suggest potential interactions with PDE4’s catalytic domain, supported by in vitro inhibition assays (IC₅₀ values in the low µM range) .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in activity data across cell-based vs. enzymatic assays?
Contradictions may arise from off-target effects or assay conditions. A systematic approach includes:
Q. What strategies address discrepancies between computational predictions and experimental binding affinity data?
Discrepancies often stem from force field limitations or solvent effects. Mitigation strategies:
Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?
SAR optimization focuses on:
- Sulfonamide substitution : Replace 4-fluorophenyl with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity.
- Thiazole modifications : Introduce methyl or methoxy groups at C7 to improve steric complementarity with target pockets .
Q. What stability issues arise under physiological conditions, and how are they mitigated?
The sulfonamide group is prone to hydrolysis at acidic pH (e.g., lysosomal compartments). Stability assays (HPLC monitoring at 37°C, pH 5–7.4) guide structural stabilization via:
- Steric hindrance : Introduce ortho-substituents on the fluorophenyl ring.
- Prodrug strategies : Mask the sulfonamide as a tert-butyl carbamate, cleaved enzymatically in target tissues .
Q. Which analytical methods are critical for quantifying this compound in biological matrices?
- LC-MS/MS : Use a C18 column (e.g., Chromolith® RP-18e) with mobile phase (0.1% formic acid in acetonitrile/water). Monitor transitions like m/z 450 → 320 for quantification.
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to assess metabolic clearance .
Q. How do computational models predict its pharmacokinetic (PK) properties?
Tools like SwissADME or pkCSM estimate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
